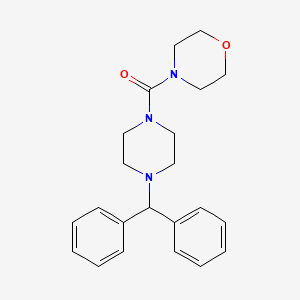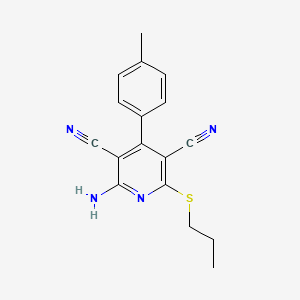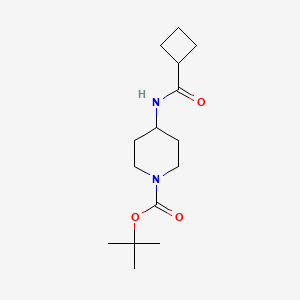![molecular formula C10H11N5OS B2807072 5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 887693-16-5](/img/structure/B2807072.png)
5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, also known as MSP-Triazole, is an organic compound that has been studied extensively due to its potential applications in a variety of scientific fields. MSP-Triazole is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. Additionally, MSP-Triazole has been studied for its potential role in the regulation of enzyme activity, as well as its ability to interact with proteins and other biological molecules.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug discovery. Researchers have investigated its potential as an antiproliferative agent, which means it could inhibit cell growth and division. Additionally, derivatives of this compound have shown antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Further studies are needed to optimize its pharmacological properties and evaluate its efficacy against specific diseases.
Tyrosine Kinase Inhibition
Certain derivatives of this compound fall into the category of pyrido [2,3-d]pyrimidin-7-one derivatives. Notably, one such derivative, TKI-28 , acts as a tyrosine kinase inhibitor. Tyrosine kinases play crucial roles in cell signaling pathways and are implicated in cancer progression. Inhibiting these kinases can potentially lead to novel cancer therapies .
Cyclin-Dependent Kinase (CDK4) Inhibition
Another class of pyrido [2,3-d]pyrimidin-7-one derivatives includes CDK4 inhibitors. Cyclin-dependent kinases regulate the cell cycle, and inhibiting CDK4 can disrupt cell division. These inhibitors are being explored for cancer treatment, particularly in combination with other targeted therapies .
Organic Synthesis and Heterocyclic Chemistry
The construction of molecules containing heterocycles is a rapidly growing area of organic synthesis. Pyrido [2,3-d]pyrimidines, including this compound, represent an important class of fused heterocyclic systems. Researchers continue to develop efficient synthetic methods to access these compounds for further evaluation of their chemical properties and biological activity .
Computational Chemistry and Molecular Modeling
Theoretical studies using computational chemistry techniques can provide insights into the compound’s electronic structure, reactivity, and interactions. Researchers can explore its binding affinity to specific protein targets, predict its bioavailability, and optimize its properties for drug design.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, presence of other molecules, and cellular context can affect the compound’s interaction with its target, its stability, and its overall efficacy
Propriétés
IUPAC Name |
5-amino-1-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-17-7-4-2-3-6(5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSNLTNOEPTIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2806989.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2806991.png)


![2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2806997.png)

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2807003.png)



![2,5-Dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807007.png)
![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)